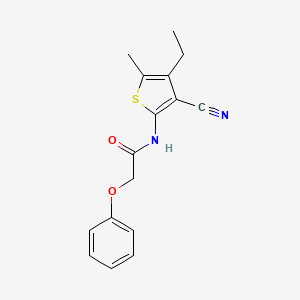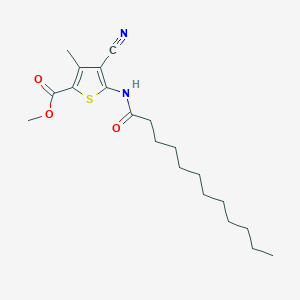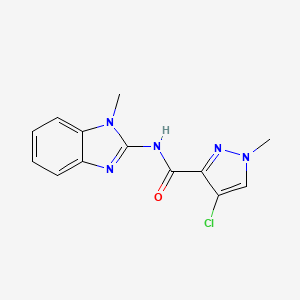![molecular formula C17H16Cl2N6O3 B10955603 N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B10955603.png)
N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its complex structure, which includes two pyrazole rings substituted with chlorobenzyl, methyl, and nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the chlorobenzyl and methyl groups.
Acylation: The final step involves the acylation of the substituted pyrazole with acetic anhydride or acetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a lead molecule for the development of new drugs due to its structural similarity to known bioactive pyrazole derivatives.
Biological Studies: It can be used in biological assays to study its effects on different biological targets, including enzymes and receptors.
Material Science: It can be used as a building block for the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Receptor Interaction: Binding to receptors and modulating their activity, leading to changes in cellular signaling.
DNA Interaction: Intercalating into DNA and affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetamide: Lacks the nitro group, which may affect its biological activity.
N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-chloro-1H-pyrazol-1-yl)acetamide: Lacks both the nitro and methyl groups, leading to different reactivity and applications.
Uniqueness
The presence of both nitro and methyl groups in N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide makes it unique compared to its analogs
Propriétés
Formule moléculaire |
C17H16Cl2N6O3 |
|---|---|
Poids moléculaire |
423.3 g/mol |
Nom IUPAC |
2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]acetamide |
InChI |
InChI=1S/C17H16Cl2N6O3/c1-10-7-14(21-23(10)8-12-3-5-13(18)6-4-12)20-15(26)9-24-11(2)16(19)17(22-24)25(27)28/h3-7H,8-9H2,1-2H3,(H,20,21,26) |
Clé InChI |
MGCRJUGYMBVYLI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=O)CN3C(=C(C(=N3)[N+](=O)[O-])Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(2-chlorophenyl)carbonyl]amino}-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B10955526.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B10955527.png)
![N-(3,4-difluorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10955529.png)
![N'-[(2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetyl)oxy]thiophene-2-carboximidamide](/img/structure/B10955535.png)
![3-chloro-N-[1-(2,4-dimethylphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10955538.png)
![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10955540.png)
![13-(difluoromethyl)-11-methyl-4-[(4-phenylphenoxy)methyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10955550.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-[(4-nitrophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B10955567.png)

![(2E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B10955575.png)
![(1-methyl-1H-pyrazol-4-yl)[2-(methylsulfanyl)-7-(3-nitrophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B10955582.png)


![(5Z)-2-(4-bromoanilino)-5-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10955594.png)
